Product packaging for Deuterated Withaferin A(Cat. No.:)

Deuterated Withaferin A

Cat. No.: B1158699
M. Wt: 470.6
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Withanolides in Natural Product Chemistry

Withanolides are a significant class of naturally occurring C-28 steroidal lactones built upon an ergostane (B1235598) skeleton. wikipedia.orgrsc.org These compounds are predominantly found in various genera of the Solanaceae (nightshade) family, including Withania, Datura, and Physalis. wikipedia.orgmdpi.comnih.gov The first withanolide, Withaferin A, was isolated from Withania somnifera (Ashwagandha) in 1965. mdpi.comscielo.org.bo Since then, approximately 900 withanolides with 24 diverse structural types have been identified. nih.gov

Structurally, withanolides are characterized by a steroid backbone attached to a lactone or a derivative thereof, formed through the oxidation of steroids. wikipedia.org Their diverse and often complex structures, featuring high degrees of oxygenation, have attracted considerable interest from chemists and biologists. mdpi.com This structural diversity gives rise to a wide array of biological activities. mdpi.com

Established Biological Activities of Non-Deuterated Withaferin A in Preclinical Models

Withaferin A, the most extensively studied withanolide, exhibits a broad spectrum of pharmacological effects in preclinical settings. mdpi.comnih.govmdpi.com Its anticancer properties have been a major focus of research, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. nih.govmdpi.comnih.gov

The mechanisms underlying its anticancer activity are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and modulation of key signaling pathways involved in cancer progression. researchgate.netmdpi.comjomped.org For instance, Withaferin A has been shown to induce apoptosis by generating reactive oxygen species (ROS), activating p53, and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.govresearchgate.net It also interferes with critical signaling pathways such as NF-κB and STAT3. mdpi.comuantwerpen.be

Beyond its anticancer effects, Withaferin A has demonstrated anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective properties in various preclinical models. mdpi.comjomped.org Its anti-inflammatory action is partly attributed to the inhibition of the NF-κB signaling pathway. mdpi.comuantwerpen.be

Interactive Table: Preclinical Biological Activities of Withaferin A

Biological ActivityMechanism of ActionPreclinical Model
AnticancerInduction of apoptosis, inhibition of angiogenesis, cell cycle arrest. mdpi.comnih.govresearchgate.netVarious cancer cell lines, rodent models. mdpi.comnih.gov
Anti-inflammatoryInhibition of NF-κB signaling. mdpi.comuantwerpen.beIn vitro and in vivo models of inflammation. mdpi.com
AntioxidantModulation of oxidative stress pathways. mdpi.comnih.govCellular and animal models. nih.gov
ImmunomodulatorySuppression of T-cell proliferation, inhibition of dendritic cell maturation. frontiersin.orgMouse and human cell cultures. frontiersin.org
NeuroprotectiveProtection of neurons from oxidative stress and inflammation. jomped.orgModels of neurodegenerative diseases. jomped.org

Rationale for Deuterium (B1214612) Incorporation in Pharmacological and Mechanistic Investigations

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug discovery and chemical biology. nih.govnih.gov This subtle structural modification can have a significant impact on a molecule's physicochemical and pharmacological properties. nih.gov The primary rationale for deuteration lies in the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net

This stronger bond can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism mediated by enzymes like cytochrome P450 (CYP450). researchgate.net By retarding metabolic breakdown, deuteration can:

Enhance Metabolic Stability: Increase the half-life of a compound, leading to prolonged exposure in the body. researchgate.netslideshare.net

Improve Pharmacokinetic Profiles: Potentially lead to lower and less frequent dosing. nih.gov

Reduce Formation of Reactive Metabolites: Decrease the generation of potentially toxic byproducts. nih.gov

Elucidate Metabolic Pathways: Serve as a tool to identify sites of metabolic vulnerability in a molecule. nih.gov

Significance of Deuterated Withaferin A as a Research Tool

The development of this compound holds significant promise as a research tool for several reasons. Given that Withaferin A undergoes rapid first-pass metabolism, which may limit its oral bioavailability, deuteration could be employed to improve its metabolic stability. nih.govresearchgate.net Studies have shown that Withaferin A is rapidly depleted in liver microsomes, indicating extensive metabolism. frontiersin.orgnih.gov

By strategically placing deuterium atoms at metabolically labile positions, researchers can create analogs of Withaferin A with improved pharmacokinetic properties. This would allow for more controlled and sustained exposure in experimental systems, facilitating a more precise investigation of its mechanisms of action and target engagement. Furthermore, comparing the biological activity and metabolic fate of deuterated versus non-deuterated Withaferin A can provide valuable insights into its structure-activity relationships and metabolic pathways. Early studies on the chemical structure of Withaferin A utilized deuterium exchange to help elucidate its side chain. scielo.org.boresearchgate.net

Properties

Molecular Formula

CHO (Unlabelled)

Molecular Weight

470.6

Synonyms

(4β,5β,6β,22R)-5,6-Epoxy-4,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic Acid δ-Lactone;  (20S,22R)-5,6β-Epoxy-4β,22,27-trihydroxy-1-oxo-5β-ergosta-_x000B_2,24-dien-26-oic Acid δ-Lactone;  NSC 101088;  NSC 273757;  Withaferine;  Withaferine A; 

Origin of Product

United States

Advanced Synthetic and Analytical Methodologies for Deuterated Withaferin a

Chemoenzymatic and Chemical Deuteration Strategies for Site-Specific Labeling of Withaferin A

The introduction of deuterium (B1214612) into the Withaferin A scaffold can be achieved through various synthetic methodologies, each offering distinct advantages in terms of selectivity and efficiency. These strategies range from direct chemical exchange reactions on the parent molecule or its derivatives to leveraging the plant's own biosynthetic machinery.

Regioselective Deuterium Incorporation via Catalytic Exchange Mechanisms

Catalytic hydrogen-deuterium (H/D) exchange reactions represent a direct and powerful method for incorporating deuterium into organic molecules. These reactions typically involve a catalyst that facilitates the reversible cleavage of C-H bonds and their replacement with C-D bonds using a deuterium source, such as deuterated water (D₂O) or deuterated solvents.

Research on Withaferin A and related structures has demonstrated the feasibility of site-specific deuteration. For instance, studies on Dihydrodesoxywithaferin A, a derivative of Withaferin A, utilized a deuterium-exchange reaction with deuterated methanol (CH₃OD) and a sodium methoxide catalyst. scielo.org.boredalyc.org This approach resulted in the incorporation of five deuterium atoms into the side chain of the molecule. scielo.org.boredalyc.org The regioselectivity of this process was notable, with deuterium exchange occurring specifically at the allylic C-23 position and one of the vinylic methyl groups. scielo.org.boredalyc.org The mechanism for the exchange at the allylic position is proposed to proceed through the formation of an enolate intermediate under basic conditions. scielo.org.boredalyc.org

The choice of catalyst is crucial for achieving high efficiency and regioselectivity. While simple base catalysis is effective for acidic protons, such as those alpha to a carbonyl group or in allylic positions, transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) can facilitate H/D exchange at less activated C-H bonds. researchgate.net These methods often provide high levels of deuterium incorporation under mild conditions, making them suitable for complex natural products like Withaferin A. researchgate.netnih.gov

Table 1: Examples of Catalytic H/D Exchange Conditions

Catalyst SystemDeuterium SourceTarget PositionKey Features
Sodium MethoxideDeuterated Methanol (CH₃OD)Allylic (C-23) and Vinylic Methyl ProtonsBase-catalyzed mechanism targeting acidic protons. scielo.org.boredalyc.org
Palladium/Rhodium CatalystsDeuterium Gas (D₂) / D₂OAromatic and Aliphatic C-H bondsRequires activation; provides high incorporation into various substrates. researchgate.net
Ru-based Shvo CatalystAcetone-d₆ / D₂Oα- and β-amino C-H bondsEffective for deuterating N-alkylamine-containing compounds. nih.gov
Proline DerivativesPhosphate-buffered D₂Oα-positions of ketonesOrganocatalytic approach; rate is dependent on pD. mit.edunih.gov

Biosynthetic Pathways for Isotopic Enrichment of Withaferin A Precursors

An alternative to chemical synthesis is to harness the natural biosynthetic machinery of the source plant, Withania somnifera. Withanolides, including Withaferin A, are complex isoprenoids derived from precursors synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.govresearchgate.netfrontiersin.org Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org

Studies using ¹³C-labeled glucose have elucidated that both the MVA and MEP pathways contribute to the biosynthesis of Withaferin A, with the MVA pathway being the major contributor (approximately 75%). nih.govresearchgate.net This understanding allows for isotopic enrichment by feeding the plant or its cell cultures deuterated precursors. Supplying deuterated glucose or growing the plant in deuterated water (D₂O) would lead to the incorporation of deuterium into the IPP and DMAPP precursors, which are subsequently assembled into the deuterated steroidal skeleton of Withaferin A. This biosynthetic approach can produce globally labeled or highly enriched compounds that may be difficult to access through purely chemical means. semanticscholar.org The distribution of deuterium within the molecule would depend on the specific enzymatic reactions of the biosynthetic pathway and the nature of the labeled precursor supplied.

Table 2: Biosynthetic Pathway Contributions to Withaferin A

PathwayLocationPrimary PrecursorsContribution to Withaferin AIsotopic Labeling Strategy
Mevalonate (MVA) PathwayCytosolAcetyl-CoA~75% nih.govresearchgate.netFeeding deuterated acetate or glucose.
Methylerythritol Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde-3-phosphate~25% nih.govresearchgate.netFeeding deuterated pyruvate or glucose.

Derivatization Approaches for Deuterated Analogues

Derivatization provides a strategic route to introduce deuterium by modifying the Withaferin A molecule or by building a deuterated analogue from scratch. The structure of Withaferin A contains several reactive functional groups, including hydroxyl groups and α,β-unsaturated ketones, that are amenable to chemical modification. nih.gov

For instance, the C-27 hydroxyl group has been shown to be non-essential for some biological activities and can be used as a handle for derivatization, such as in the creation of a biotinylated analogue. nih.govnih.gov This position could similarly be targeted for the introduction of a deuterium-containing moiety. Another approach involves creating analogues such as 2,3-dihydro-3β-methoxy Withaferin A. mdpi.com The synthesis of such a derivative could be adapted to use a deuterated methylating agent (e.g., CD₃I) to produce a specifically labeled 3β-trideuteromethoxy analogue.

Furthermore, deuterated derivatization agents can be used to synthesize internal standards for analytical purposes. researchgate.net While not directly modifying Withaferin A itself, this principle can be applied in a broader synthetic context where a deuterated fragment is introduced during the construction of a Withaferin A analogue. This allows for precise placement and a known number of deuterium atoms in the final molecule, which is highly advantageous for quantitative applications. iaea.org

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Localization Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

NMR spectroscopy is an unparalleled tool for determining the precise location of deuterium atoms within a molecule. Since deuterium (²H) has a nuclear spin of 1, it is NMR-active, though it has a much lower resonance frequency and sensitivity compared to protium (¹H). wikipedia.org

¹H NMR Spectroscopy: The most immediate way to confirm deuteration is by observing the disappearance or reduction in the intensity of signals in the ¹H NMR spectrum corresponding to the positions where hydrogen has been replaced by deuterium. wikipedia.org Furthermore, the coupling patterns of neighboring protons change. For example, in the analysis of deuterated Dihydrodesoxywithaferin A, the signal for the proton at C-22, which was originally a double triplet, collapsed into a doublet. scielo.org.boredalyc.org This change unequivocally proved that the two adjacent allylic protons at C-23 had been exchanged for deuterium, thus removing their coupling effect on the C-22 proton. scielo.org.boredalyc.org

²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides a clean spectrum where only the signals from the incorporated deuterium atoms are visible. sigmaaldrich.com This technique is excellent for verifying the presence of deuterium at specific sites and can be used quantitatively, under appropriate experimental conditions, to determine the level of enrichment at each labeled position. sigmaaldrich.comnih.gov

Table 3: NMR Evidence for Deuteration of Dihydrodesoxywithaferin A Side Chain

Position¹H NMR Signal (Before Deuteration)¹H NMR Signal (After Deuteration)Inference
H-22δ 4.41 (dt, J = 12.5 Hz) scielo.org.boδ 4.37 (d, J = 4 Hz) scielo.org.boredalyc.orgLoss of coupling to protons at C-23 confirms their replacement by deuterium.
H-23δ ~2.37 (m) scielo.org.boSignal disappearsDirect evidence of H/D exchange at the allylic C-23 position.

High-Resolution Mass Spectrometry for Isotopic Enrichment and Isotopic Purity Confirmation

Upon deuteration, the molecular weight of Withaferin A will increase by approximately 1.0063 Da for each hydrogen atom replaced by a deuterium atom. By analyzing the molecular ion cluster in the mass spectrum, one can determine the distribution of different isotopologues (M+1, M+2, M+3, etc.). This allows for the calculation of the average deuterium incorporation and the percentage of the desired deuterated species relative to unlabeled or partially labeled species. rsc.orgnih.gov Techniques like electrospray ionization (ESI) coupled with HRMS are particularly well-suited for this analysis due to their soft ionization, which minimizes fragmentation and preserves the molecular ion for accurate assessment. nih.gov This analysis is critical for ensuring the quality of the deuterated compound, especially when it is intended for use as an internal standard in quantitative studies. cerilliant.com

Table 4: Comparison of Analytical Techniques for Deuterated Compound Analysis

TechniquePrimary Information ProvidedAdvantagesLimitations
¹H NMRLocalization of deuterium (indirectly), site-specific enrichmentHigh structural resolution, readily available. wikipedia.orgIndirect detection of deuterium, complex spectra can be difficult to interpret.
²H NMRDirect detection and localization of deuterium, site-specific enrichmentClean spectrum with only deuterium signals, quantitative. sigmaaldrich.comLower sensitivity, requires a specialized probe or setup. wikipedia.org
HRMSOverall isotopic enrichment, distribution of isotopologues, confirmation of mass shiftHigh sensitivity, requires minimal sample, provides purity information. nih.govDoes not typically provide the specific location of the label without fragmentation studies (MS/MS).

Chromatographic Methods for Deuterated Compound Separation and Quantification

The separation and quantification of deuterated Withaferin A from its non-deuterated counterpart and other related substances are critical for its use in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. Chromatographic techniques, especially when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these analytical challenges. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the principal methods employed.

The primary challenge in separating deuterated and non-deuterated isotopologues is their identical chemical properties. However, the substitution of hydrogen with deuterium can introduce subtle differences in physicochemical properties, leading to a phenomenon known as the chromatographic isotope effect. This effect, though often small, can result in slight variations in retention times. In reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated analogs due to minor differences in interaction with the stationary phase. oup.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of Withaferin A and its deuterated forms. akjournals.comnih.gov Reversed-phase HPLC, utilizing a C18 column, is the most common approach. akjournals.comnih.govnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component (like water or a buffer), often with the addition of modifiers like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govgoogle.com

While complete baseline separation of deuterated and non-deuterated Withaferin A on a standard HPLC system is challenging and often not necessary, the primary goal is to separate the analyte from other interfering matrix components. The ultimate quantification and differentiation are achieved by the mass spectrometer detector.

ParameterTypical Conditions for Withaferin A AnalysisConsiderations for this compound
ColumnReversed-phase C18 (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) nih.govnih.govStandard C18 columns are generally sufficient.
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Methanol and Water/Ammonium Acetate buffer. akjournals.comnih.gov Example: Acetonitrile and water (35:65, v/v). nih.govThe use of deuterium oxide (D₂O) as a mobile phase component is a specialized technique primarily for studying hydrogen/deuterium exchange, which can aid in structural elucidation. nih.govresearchgate.netacs.org
Flow Rate0.5 - 1.5 mL/min akjournals.comnih.govStandard flow rates are applicable.
DetectionUV detection at 227 nm or 278 nm. akjournals.com Tandem Mass Spectrometry (MS/MS) for higher sensitivity and selectivity. nih.govMass Spectrometry is essential for distinguishing and quantifying the deuterated form from the non-deuterated form based on their mass-to-charge (m/z) ratio.
Retention TimeDependent on specific method conditions; typically around 4 minutes. nih.govMay exhibit a slight shift (typically earlier elution) compared to the non-deuterated analog due to the isotope effect. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For robust quantification, HPLC is most powerfully applied when coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov This combination offers unparalleled selectivity and sensitivity, allowing for the precise measurement of this compound, even in complex biological matrices like plasma. nih.gov

Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer. nih.govnih.gov In this approach, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific mass transition for the analyte.

For this compound used as an internal standard, a unique mass transition is established that is distinct from the non-deuterated compound. For example, if Withaferin A has a precursor ion [M+H]⁺ at m/z 471.3, a deuterated version (e.g., Withaferin A-d3) would have its precursor ion at m/z 474.3. The fragmentation patterns will be similar, but the resulting product ions will also be shifted by the corresponding mass of the deuterium labels. By monitoring the specific transitions for both the analyte and the internal standard, accurate quantification can be achieved.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Withaferin APositive ESI471.3281.2 nih.gov
This compound (Hypothetical d3)Positive ESI474.3(Shifted accordingly)
Withanolide A (Internal Standard Example)Positive ESI488.1263 nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique used for the analysis of Withaferin A. nih.govakjournals.comresearchgate.net It allows for the simultaneous analysis of multiple samples and is often used for quality control of herbal extracts. researchgate.net For separation, samples are spotted on HPTLC plates pre-coated with silica gel. The plate is then developed in a chamber containing a suitable mobile phase. A common mobile phase for Withaferin A is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:5:1, v/v/v). nih.govakjournals.com

After development, the plates are dried, and quantification is performed using a densitometer, which measures the absorbance of the analyte spots at a specific wavelength (e.g., 200 nm or 230 nm). akjournals.comresearchgate.net While HPTLC is effective for quantifying the total amount of the compound, its ability to separate deuterated from non-deuterated analogs is limited. However, when coupled with mass spectrometry (HPTLC-MS), it can be used to confirm the identity of the spots and differentiate between isotopologues.

ParameterTypical Conditions for Withaferin A Analysis
Stationary PhaseSilica gel 60F₂₅₄ HPTLC plates nih.govresearchgate.net
Mobile PhaseToluene–ethyl acetate–formic acid (5:5:1, v/v/v) akjournals.com
DetectionDensitometric scanning at 200 nm or 230 nm akjournals.comresearchgate.net
Rf ValueApproximately 0.30 under specified conditions akjournals.com

Preclinical Pharmacokinetic and Metabolic Profiling of Deuterated Withaferin a

Absorption and Distribution Dynamics in In Vitro and Ex Vivo Models

The initial stages of a drug's journey through the body, its absorption into the bloodstream and subsequent distribution to various tissues, are critical determinants of its therapeutic efficacy. For Withaferin A, these processes have been investigated using various preclinical models.

Cellular Uptake and Intracellular Localization Studies

Studies on the non-deuterated form of Withaferin A indicate that it can be taken up by various cell types, a prerequisite for its biological activity. For instance, Withaferin A has been shown to enter cancer cells and interact with multiple intracellular targets. nih.govplos.org It has been observed to localize in different cellular compartments, including the cytoplasm and nucleus, where it can modulate the activity of transcription factors like NF-κB and p53. plos.orgmdpi.com Research has also pointed to its interaction with mitochondrial proteins, affecting cellular respiration and inducing apoptosis. nih.gov

Potential Impact of Deuteration: The fundamental process of cellular uptake, which often relies on passive diffusion or carrier-mediated transport, is not expected to be significantly altered by deuteration. The size and shape of the molecule, which are primary factors in these processes, remain largely unchanged. wikipedia.org Therefore, deuterated Withaferin A would likely exhibit similar cellular uptake and intracellular distribution patterns to its non-deuterated counterpart.

Tissue Distribution Analysis in Preclinical Animal Models

Preclinical studies in animal models, primarily rats, have provided insights into how Withaferin A distributes throughout the body after administration. Following oral administration in rats, Withaferin A has been detected in various tissues. One study reported the highest concentrations in the stomach, followed by the heart, lung, kidney, small intestine, and spleen. nih.gov This wide distribution suggests the compound can reach multiple potential sites of action. Another study in rats detected several withanolides, including Withaferin A, in brain homogenates, indicating its ability to cross the blood-brain barrier. mdpi.com

Potential Impact of Deuteration: The tissue distribution of a drug is influenced by factors such as blood flow, tissue binding, and permeability across membranes. As deuteration does not significantly change the physicochemical properties that govern these factors, the tissue distribution pattern of this compound is predicted to be similar to that of Withaferin A. wikipedia.org However, if deuteration slows down metabolism, the concentration of the parent drug in these tissues could be higher and more sustained.

Metabolic Fate and Metabolite Identification Using Deuterium (B1214612) Tracing

The metabolism of a drug determines its duration of action and the formation of new compounds (metabolites), which may be active or inactive. Deuteration can significantly impact these processes.

Elucidation of Metabolic Pathways in Hepatic and Extrahepatic Preclinical Systems

Withaferin A undergoes extensive first-pass metabolism, primarily in the liver and intestine, which is a major barrier to its oral bioavailability. nih.gov In vitro studies using rat and human liver microsomes have identified several metabolic pathways, including hydroxylation, hydrogenation, and hydrolysis. nih.gov Seven distinct metabolites have been identified in these systems, suggesting that Withaferin A is a substrate for various metabolic enzymes, likely including the cytochrome P450 (CYP) family. mdpi.comnih.gov The rapid depletion of Withaferin A in liver microsomes, with a reported half-life of just 5.6 minutes, underscores its high metabolic instability. nih.gov

Potential Impact of Deuteration: Deuteration is a well-established strategy to slow down drug metabolism. nih.gov The carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times) than the carbon-hydrogen (C-H) bond. researchgate.net If hydrogen atoms at metabolically vulnerable sites ("soft spots") on the Withaferin A molecule are replaced with deuterium, the rate of metabolic reactions like hydroxylation, which involve the breaking of a C-H bond, would be reduced. scispace.com This is known as the kinetic isotope effect. uspto.gov Consequently, this compound would be expected to have a slower rate of metabolism in hepatic and extrahepatic systems compared to the parent compound.

Application of Isotope Tracing for Unraveling Biotransformation Products

While specific studies using deuterium-labeled Withaferin A to trace its biotransformation are not publicly available, deuterium labeling is a powerful and common tool for such investigations. youtube.com In these studies, a deuterated version of the drug is administered, and analytical techniques like mass spectrometry are used to track the labeled atoms. This allows researchers to definitively identify which molecules are derived from the parent drug, helping to map metabolic pathways and identify novel metabolites. scispace.com For Withaferin A, known metabolites include 2,3-dihydro-3β-methoxy Withaferin A, 2,3-Dihydrowithaferin A-3β-O-sulphate, and conjugates with cysteine and glutathione (B108866). nih.govmdpi.com

Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates to visualize metabolic processes in real-time within the body. escholarship.org This method could potentially be used with this compound to non-invasively track its metabolic fate and distribution in preclinical models.

Influence of Deuteration on Metabolic Stability and Clearance Rates

The metabolic instability and rapid clearance of Withaferin A are significant hurdles for its clinical development. Pharmacokinetic studies in rodents have shown rapid plasma clearance and a short half-life. nih.gov The oral bioavailability in rats has been reported to be around 32.4%, with first-pass metabolism being a primary limiting factor. nih.gov

Pharmacokinetic Parameters of Withaferin A in Rodents (Non-Deuterated)
Animal ModelAdministration RouteDoseCmax (Peak Concentration)T½ (Half-life)Oral BioavailabilityReference
MiceIntraperitoneal4 mg/kg~2 µM~1.4 hoursN/A uantwerpen.be
RatsOral10 mg/kgNot Reported7.6 ± 3.3 hours32.4 ± 4.8% mdpi.com
MiceOral (W. somnifera extract)0.458 mg/kg equivalent16.69 ± 4.02 ng/mL59.92 ± 15.90 minNot Reported uantwerpen.be

Information regarding the elimination and excretion pathways of this compound in preclinical settings is not available in publicly accessible scientific literature.

Extensive searches for preclinical studies detailing the metabolic fate, elimination routes, and excretion profiles of this compound have yielded no specific data. The available research focuses almost exclusively on the pharmacokinetics of its non-deuterated counterpart, Withaferin A.

Deuteration is a strategy used in medicinal chemistry to modify the metabolic profile of a drug. By replacing hydrogen atoms with their heavier isotope, deuterium, at specific metabolic sites, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This is known as the kinetic isotope effect, which can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.

The intended effect of deuterating Withaferin A would be to:

Decrease the rate of its rapid and extensive first-pass metabolism.

Increase its systemic exposure and bioavailability.

Prolong its plasma half-life.

Potentially alter the profile of its metabolites.

Consequently, the elimination and excretion pathways of this compound are expected to differ from those of Withaferin A. However, without specific preclinical studies on the deuterated compound, it is not possible to provide scientifically accurate details, data tables, or research findings regarding its excretion in urine or feces, or the nature of its eliminated metabolites.

Molecular and Cellular Mechanisms of Action of Deuterated Withaferin a in Preclinical Systems

Target Identification and Engagement Studies via Proteomic Approaches

Activity-Based Protein Profiling (ABPP) with Deuterated Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to identify and characterize the active sites of enzymes and other proteins on a global scale within complex biological systems. The use of probes based on natural products, such as Withaferin A, allows for the specific targeting of proteins that are covalently modified by the compound. Deuterated Withaferin A can serve as a critical tool in such investigations, primarily in quantitative ABPP experiments.

In a typical quantitative ABPP workflow, two different cell or tissue samples (e.g., treated vs. untreated) are labeled with a reactive probe. A deuterated version of the probe can be used as a "heavy" isotopic tag for one of the samples, while the other is treated with the "light," non-deuterated probe. When the samples are combined and analyzed by mass spectrometry, the relative abundance of the light and heavy probe-labeled peptides provides a precise quantification of changes in protein activity or target engagement.

While specific studies detailing the use of a this compound probe in ABPP are not prevalent in the current literature, the principle is well-established. Withaferin A itself is known to be a covalent binder, reacting with cysteine residues in its protein targets. A this compound probe would be synthesized with a reporter tag, such as an alkyne or azide (B81097) group, for subsequent click chemistry-mediated attachment of a fluorescent dye or biotin. This allows for the visualization and enrichment of target proteins. The inclusion of deuterium (B1214612) atoms would create a mass shift, enabling its use in stable isotope labeling-based quantitative proteomics.

Chemoproteomic Strategies for Direct Binding Partner Elucidation

Identifying the direct binding partners of a bioactive compound is crucial to understanding its mechanism of action. Chemoproteomic strategies employing tagged versions of the compound are the primary means to achieve this. This compound can be instrumental in these approaches, particularly for validating the identified targets and understanding the dynamics of target engagement.

The general strategy involves using a Withaferin A-based probe that can be immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate, allowing it to capture its protein binding partners. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

The use of a this compound in competition experiments adds a layer of specificity and confidence to the identified targets. In this setup, the cell lysate is pre-incubated with an excess of free, untagged this compound before being subjected to the affinity matrix. The deuterated compound will compete with the immobilized probe for binding to the true protein targets. Consequently, the bona fide binding partners will be less abundant in the final eluate compared to a control experiment without the competitor. The proteins that show a significant decrease in binding are considered high-confidence interactors. This competitive pull-down approach is a gold standard for target validation in chemoproteomics.

Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Generation

Withaferin A is widely reported to be a potent modulator of the cellular redox environment. It can induce a state of oxidative stress by promoting the generation of Reactive Oxygen Species (ROS), which can, in turn, trigger various cellular signaling pathways, including apoptosis in cancer cells.

The primary mechanism by which Withaferin A induces ROS is through the inhibition of key antioxidant systems within the cell. One of its main targets is the thioredoxin reductase (TrxR), a central enzyme in the thioredoxin system that is responsible for maintaining a reducing intracellular environment. By covalently modifying and inactivating TrxR, Withaferin A disrupts the cell's ability to scavenge ROS, leading to their accumulation.

Furthermore, Withaferin A can interact with and deplete the cellular pool of glutathione (B108866) (GSH), another critical antioxidant. The depletion of GSH further exacerbates the oxidative stress condition. The elevated levels of ROS can then lead to the oxidation of lipids, proteins, and DNA, contributing to cellular damage and programmed cell death.

The role of deuteration in this context would primarily relate to the pharmacokinetics and metabolic stability of the compound. The replacement of hydrogen with deuterium can strengthen the C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of this bond. As a result, this compound might exhibit a longer half-life in cellular systems, potentially leading to a more sustained period of ROS generation and oxidative stress compared to its non-deuterated counterpart.

Investigation of Biological Activities and Therapeutic Potential in Preclinical Disease Models

Anti-Cancer Activities in Diverse Preclinical Cancer Models

Further research and publication of preclinical studies are required to elucidate the specific biological activities of Deuterated Withaferin A.

Inhibition of Cancer Cell Proliferation and Angiogenesis

Preclinical research on the parent compound, Withaferin A, has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines, including breast, colon, lung, and ovarian cancers. nih.govplos.orgmdpi.com Mechanistic studies show that Withaferin A can induce cell cycle arrest and apoptosis (programmed cell death) through various pathways. nih.govnih.gov

Furthermore, Withaferin A is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and survival. nih.govelsevierpure.com It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and suppress the expression of key angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov While direct experimental data for this compound in these areas is not currently available in peer-reviewed literature, the established anti-proliferative and anti-angiogenic activities of Withaferin A form the basis for its potential utility. nih.gov

Suppression of Tumor Metastasis in Animal Models

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The parent compound, Withaferin A, has been shown in animal models to inhibit tumor metastasis. nih.govplos.org For instance, in a nude mouse model of hepatocellular carcinoma, treatment with Withaferin A resulted in a decrease in the incidence of lung metastasis. nih.gov Similarly, in an orthotopic ovarian tumor model, Withaferin A, both alone and in combination with cisplatin (B142131), completely inhibited metastasis. plos.org The mechanisms underlying this effect include the disruption of the cancer cell cytoskeleton and the inhibition of signaling pathways involved in cell migration and invasion. nih.gov Specific studies evaluating the effect of this compound on tumor metastasis in animal models have not yet been published.

Sensitization to Conventional Anti-Cancer Therapies

A significant area of research for Withaferin A is its ability to sensitize cancer cells to conventional treatments like chemotherapy and radiation. mdpi.com In preclinical studies, combining Withaferin A with chemotherapeutic agents such as cisplatin has shown synergistic effects, leading to enhanced cancer cell death and reduced tumor growth in ovarian cancer models. plos.org This sensitization is often attributed to Withaferin A's ability to induce reactive oxygen species (ROS) and interfere with cellular stress response pathways, making cancer cells more vulnerable to the cytotoxic effects of other therapies. mdpi.com Investigations into whether this compound can act as a sensitizing agent in a similar or enhanced capacity are a logical next step but have not been reported in the available literature.

Immunomodulatory Properties in Experimental Immune Models

Withaferin A possesses complex immunomodulatory effects. nih.govresearchgate.net It has been shown to exert both immunosuppressive and immunostimulatory actions depending on the context. For example, some studies have noted that it can suppress T-cell and B-cell proliferation. nih.gov Conversely, other research indicates it can enhance the activity of immune cells like macrophages and increase the efficacy of immune checkpoint blockers in non-small cell lung cancer models by inducing immunogenic cell death. nih.govmdpi.com These findings suggest a potential for modulating the tumor microenvironment to favor an anti-tumor immune response. mdpi.com The specific immunomodulatory profile of this compound in experimental models remains to be elucidated.

Emerging Biological Activities and Novel Therapeutic Avenues (e.g., Ferroptosis modulation)

Recent research has identified novel mechanisms of action for Withaferin A, including the induction of ferroptosis, an iron-dependent form of programmed cell death distinct from apoptosis. nih.govnih.gov Withaferin A has been identified as a natural ferroptosis-inducing agent in neuroblastoma and can activate this pathway through multiple mechanisms. nih.govnih.gov The ability to trigger alternative cell death pathways like ferroptosis is a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing drugs. researchgate.net The potential for this compound to modulate ferroptosis, possibly with greater potency or stability, represents an exciting and novel therapeutic avenue that warrants future investigation. nih.gov

Structure Activity Relationship Sar Studies and Deuteration S Mechanistic Impact

Assessment of Kinetic Isotope Effects (KIE) on Enzyme-Mediated Transformations

The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.goviaea.org This effect is particularly pronounced in enzyme-mediated metabolic transformations where the cleavage of a C-H bond is the rate-determining step. nih.gov

A primary deuterium (B1214612) kinetic isotope effect (1°DKIE) is observed when the bond to the isotope is broken in the rate-limiting step of a reaction. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. This typically results in a slower reaction rate for the deuterated compound. For Withaferin A, which undergoes extensive metabolism by cytochrome P450 enzymes, deuteration at metabolically labile sites could significantly slow down its degradation. For instance, if hydroxylation at a specific carbon is a primary route of metabolism and the rate-limiting step, replacing a hydrogen atom with deuterium at that position would be expected to decrease the rate of metabolism, thereby increasing the compound's half-life and exposure.

Hypothetical 1°DKIE Data for Deuterated Withaferin A Analogues

Analogue Position of Deuteration Metabolic Reaction Hypothetical kH/kD Predicted Outcome
d1-Withaferin A C-27 Hydroxylation 5.2 Decreased rate of C-27 hydroxylation
d1-Withaferin A C-14 Hydroxylation 4.8 Decreased rate of C-14 hydroxylation

This table presents hypothetical data based on established principles of primary deuterium kinetic isotope effects and is for illustrative purposes only.

Secondary deuterium kinetic isotope effects (2°DKIE) occur when the deuterated position is not directly involved in bond breaking but is located on a carbon atom that undergoes a change in hybridization during the reaction. These effects are generally smaller than 1°DKIEs and can be used to probe the structure of the transition state. For example, if a metabolic reaction involving Withaferin A proceeds through a transition state where a carbon atom changes from sp3 to sp2 hybridization, deuteration at that carbon would result in a normal 2°DKIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization would lead to an inverse 2°DKIE (kH/kD < 1). Analyzing these effects can provide valuable insights into the enzymatic reaction mechanisms.

Influence of Deuterium Substitution on Ligand-Target Binding Affinity and Selectivity

Deuteration can also subtly influence the conformational preferences and electronic properties of a molecule, which in turn can affect its binding affinity and selectivity for biological targets. While the changes in binding energy due to deuterium substitution are typically small, they can be significant in cases where precise ligand-protein interactions are crucial for activity. For instance, the replacement of hydrogen with deuterium can alter hydrogen bonding interactions and van der Waals forces. In the case of Withaferin A, which is known to interact with multiple protein targets, strategic deuteration could potentially enhance its affinity for a desired target while reducing off-target effects, thereby improving its therapeutic index.

Comparative Analysis of Deuterated vs. Non-Deuterated Withaferin A Analogues

A comparative analysis of deuterated and non-deuterated Withaferin A analogues is essential to understand the impact of deuteration on its biological activity. Such studies would involve synthesizing specific deuterated variants and evaluating their potency, selectivity, and metabolic stability in comparison to the parent compound. For example, based on the known structure-activity relationships of withanolides, the A-ring enone and the 5β,6β-epoxide are critical for cytotoxicity. researchgate.net Deuteration at positions that are not directly involved in these key pharmacophoric features but are susceptible to metabolism could lead to analogues with improved in vivo performance.

Comparative Biological Activity of Hypothetical this compound Analogues

Compound Modification Target Inhibition (IC50, nM) Metabolic Stability (t1/2, min)
Withaferin A - 50 30
d3-Withaferin A Deuteration at C-27 52 95

This table presents hypothetical data to illustrate the potential effects of deuteration and is not based on experimental results.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for Deuterated Variants

Computational methods such as in silico modeling and quantitative structure-activity relationship (QSAR) can be valuable tools in predicting the effects of deuteration on the properties of Withaferin A. researchgate.netnih.gov Molecular docking studies can be used to simulate the binding of deuterated analogues to their target proteins and predict any changes in binding affinity. nih.govnih.gov QSAR models can be developed to correlate the physicochemical properties of deuterated variants with their biological activities. researchgate.netnih.gov These computational approaches can help in prioritizing the synthesis of the most promising deuterated analogues for further experimental evaluation, thereby accelerating the drug discovery process. By incorporating parameters that account for the effects of deuteration, such as changes in vibrational frequencies and bond strengths, these models can provide valuable insights into the design of novel and improved Withaferin A-based therapeutics.

Advanced Applications and Methodological Considerations for Deuterated Withaferin a Research

Use as a Chemical Probe for Pathway Elucidation and Target Validation

The strategic incorporation of deuterium (B1214612) into the withaferin A scaffold transforms it into a powerful chemical probe for elucidating complex biological pathways and validating molecular targets. The primary advantage of deuteration in this context lies in the kinetic isotope effect (KIE), where the heavier mass of deuterium can slow down metabolic reactions involving the cleavage of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. splendidlab.com This property is invaluable for identifying sites of metabolic transformation and understanding the compound's mechanism of action.

Pathway Elucidation:

By synthesizing different deuterated isotopologues of withaferin A, researchers can pinpoint the specific positions on the molecule that are susceptible to enzymatic modification. When deuterated withaferin A is introduced into a biological system, such as cell culture or an animal model, its metabolic fate can be tracked with high precision using mass spectrometry. hwb.gov.in If a particular deuterated version of withaferin A exhibits a slower rate of metabolism compared to the non-labeled compound, it strongly suggests that the deuterated position is a site of metabolic activity. This information is crucial for identifying the enzymes responsible for its biotransformation and for understanding how the compound is activated or detoxified within the cell.

Target Validation:

This compound can also be employed to validate its direct molecular targets. In techniques such as quantitative proteomics, stable isotope labeling can be used to differentiate between compound-bound proteins and the unbound proteome. While not a direct application of the KIE, the use of a deuterated internal standard in mass spectrometry-based assays provides for more accurate quantification of withaferin A in complex biological matrices. This enhanced analytical sensitivity and accuracy are critical when assessing the engagement of withaferin A with its putative targets and understanding the downstream consequences of this binding.

Application as a Chemical ProbeMethodological ApproachRationale
Pathway Elucidation Comparative metabolism studies of deuterated vs. non-deuterated withaferin A.The kinetic isotope effect slows metabolism at deuterated sites, revealing locations of enzymatic modification. splendidlab.com
Target Validation Use as an internal standard in quantitative proteomics and other binding assays.Enhanced mass spectrometry detection and quantification allow for more precise measurement of target engagement.

Integration with Metabolomics and Lipidomics for Systems-Level Understanding

The integration of this compound with "omics" technologies, such as metabolomics and lipidomics, offers a systems-level perspective on its biological effects. These disciplines aim to comprehensively identify and quantify the complete set of small-molecule metabolites and lipids within a biological system. Deuterated compounds are instrumental in these fields for tracing the flow of molecules through metabolic networks. simsonpharma.com

Metabolomic and Lipidomic Flux Analysis:

When cells or organisms are treated with this compound, the deuterium atoms can be incorporated into downstream metabolites and lipids. By using advanced analytical platforms like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic pathways that are influenced by withaferin A. hwb.gov.insimsonpharma.com This approach can reveal previously unknown metabolic activities of the compound and provide a more holistic understanding of its impact on cellular physiology. For instance, if withaferin A affects fatty acid metabolism, the deuterium label may appear in specific lipid species, providing direct evidence of its influence on that pathway.

The use of this compound as an internal standard is also crucial for accurate quantification in metabolomics and lipidomics experiments. The near-identical chemical properties of the deuterated and non-deuterated forms ensure that they behave similarly during sample preparation and analysis, which minimizes experimental variability and enhances the reliability of the results.

"Omics" IntegrationTechniqueBenefit of Deuteration
Metabolomics Isotope tracing with mass spectrometry and NMR.Allows for the tracking of withaferin A's metabolic fate and its influence on endogenous metabolic pathways. simsonpharma.com
Lipidomics Use as an internal standard for quantitative analysis.Improves the accuracy and precision of lipid quantification in complex biological samples.

Development of Improved In Vitro and In Vivo Models for Preclinical Evaluation

The development of more sophisticated in vitro and in vivo models is essential for the preclinical evaluation of potential therapeutic agents like withaferin A. Deuterated analogs of withaferin A play a significant role in enhancing the utility of these models by providing more detailed pharmacokinetic and pharmacodynamic data.

Pharmacokinetic Studies:

A key application of deuterated compounds is in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. hwb.gov.in By administering a mixture of deuterated and non-deuterated withaferin A, researchers can conduct "cassette" dosing studies to simultaneously evaluate the PK properties of different formulations or in different disease models. The distinct mass of the deuterated compound allows for its unambiguous detection and quantification alongside the non-labeled form. scispace.com Furthermore, the altered metabolic stability of this compound can be leveraged to improve its PK profile, potentially leading to a longer half-life and reduced dosing frequency. unibestpharm.com

Advanced In Vitro Models:

In advanced in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), this compound can be used to study drug metabolism and target engagement in a more physiologically relevant context. These models often have very small sample volumes, making the enhanced analytical sensitivity afforded by deuterated internal standards particularly valuable.

In Vivo Imaging:

While not as common as other applications, deuterium-based imaging techniques, such as deuterium metabolic imaging (DMI), are emerging as powerful tools for visualizing metabolic activity in vivo. The use of this compound in conjunction with DMI could potentially allow for the non-invasive visualization of its distribution and metabolic effects in real-time within a living organism.

Preclinical Model ApplicationAdvantage of this compoundResearch Finding
Pharmacokinetics (PK) Improved accuracy in ADME studies and potential for enhanced metabolic stability.Allows for more precise determination of a drug's half-life and bioavailability. splendidlab.comunibestpharm.com
Advanced In Vitro Models Enhanced analytical sensitivity for studying drug effects in complex, low-volume systems.Facilitates the study of metabolism and target engagement in organoids and organs-on-a-chip.
In Vivo Imaging Potential for non-invasive visualization of drug distribution and metabolism.Emerging techniques like Deuterium Metabolic Imaging could enable real-time tracking of the compound's effects.

Challenges and Future Directions in Deuterated Withaferin a Research

Advancements in Deuteration Synthesis and Scalability for Research Applications

The synthesis of Deuterated Withaferin A is a significant challenge due to the molecule's complex, sterically hindered structure with multiple reactive sites. consensus.app Standard deuteration methods must be adapted to achieve site-specific labeling without compromising the compound's structural integrity.

Current Synthetic Hurdles:

Structural Complexity: Withaferin A's polycyclic nature and numerous functional groups make many standard deuteration techniques difficult to apply without causing unwanted side reactions. nih.gov

Site-Selectivity: Achieving deuteration at specific, metabolically vulnerable positions is crucial for mechanistic studies. This requires sophisticated synthetic strategies to direct the deuterium (B1214612) incorporation precisely where needed. musechem.com

Scalability: Producing sufficient quantities of this compound for extensive preclinical studies is a major obstacle. The multi-step nature of the synthesis and the high cost of deuterated reagents currently limit production to small, laboratory-scale batches. nih.gov

Future research will need to focus on developing more efficient and scalable synthetic routes. Innovations in catalysis and biocatalysis could provide pathways for more controlled and cost-effective deuteration of complex natural products. dntb.gov.ua

Table 1: Potential Strategies for Deuteration of Withaferin A

Deuteration Strategy Description Applicability to Withaferin A Challenges
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D using a deuterium source (e.g., D₂O) and a catalyst. Potentially applicable to acidic or activated C-H bonds. Low selectivity for complex molecules; harsh conditions may degrade the compound.
Reductive Deuteration Introduction of deuterium using deuterated reducing agents (e.g., NaBD₄) to reduce a suitable precursor. Useful if a synthetic precursor with a reducible functional group at the desired position is available. Requires a specific synthetic route and precursor availability.
De novo Synthesis Building the molecule from scratch using deuterated starting materials. Offers precise control over deuterium placement. Extremely lengthy, complex, and expensive for a molecule like Withaferin A. nih.gov
Biocatalysis Using enzymes to catalyze site-specific deuteration. Potentially highly selective and can be performed under mild conditions. Requires identification and engineering of suitable enzymes.

Expanding the Scope of Mechanistic Investigations and Target Deconvolution

A primary advantage of this compound is its utility in elucidating the parent compound's mechanism of action. Deuteration can slow down metabolism at the site of the C-D bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org This allows researchers to distinguish the activity of the parent compound from its metabolites.

By strategically placing deuterium at sites known to be susceptible to metabolism by cytochrome P450 enzymes, researchers can stabilize the molecule. nih.govsemanticscholar.org This stabilized version can then be used to:

Clarify Pharmacological Effects: A slower rate of metabolism ensures that observed biological effects are more directly attributable to Withaferin A itself, rather than its transient metabolites. clearsynthdiscovery.com This is crucial for accurately mapping its interaction with signaling pathways.

Aid Target Deconvolution: Identifying the specific proteins that Withaferin A binds to is a key goal. Using a more metabolically stable deuterated analog in chemical proteomics experiments can improve the reliability of target identification. beilstein-journals.orgnih.gov Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can also provide information on protein binding and conformational changes. nih.gov

Validate Molecular Targets: Withaferin A is known to interact with multiple proteins, including those involved in apoptosis, cell cycle regulation, and inflammation, such as p53, STAT3, and NF-κB. nih.govmdpi.com Using this compound can help confirm which of these interactions are most critical to its therapeutic effects.

Table 2: Known Molecular Targets of Withaferin A and the Role of Deuteration in Validation

Protein Target Biological Pathway Potential Role of this compound
NF-κB Inflammation, Cell Survival Stabilized compound allows for more precise study of the inhibition of NF-κB activation, separating it from effects of metabolites. nih.gov
p53 Tumor Suppression, Apoptosis Helps determine if the parent compound directly activates p53 or if this is a downstream effect of a metabolite. mdpi.comfrontiersin.org
STAT3 Cell Proliferation, Migration A deuterated probe can provide more consistent inhibition, aiding studies on its role in metastasis. nih.gov
Heat Shock Proteins (HSPs) Protein Folding, Stress Response Can clarify the direct binding and inhibition of HSPs, which are key to cancer cell survival. uantwerpen.be
Proteasome Protein Degradation Slower metabolism allows for a clearer investigation of proteasome inhibition, a key anti-cancer mechanism. nih.gov

Synergistic Research with Other Bioactive Compounds in Preclinical Combinations

Withaferin A has shown promise in combination with conventional chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance. nih.gov Preclinical studies have explored its use with drugs like cisplatin (B142131) and doxorubicin. nih.govmdpi.com The use of this compound in these combination studies offers several advantages.

A deuterated version with an improved pharmacokinetic profile—such as a longer half-life and more predictable plasma concentrations—could lead to more consistent and sustained biological activity. researchgate.netnih.gov This enhanced stability could result in:

Improved Efficacy: A more stable exposure could potentiate the synergistic effect with partner drugs.

Reduced Toxicity: By slowing the formation of potentially toxic metabolites, deuteration might improve the safety profile of the combination therapy. nih.govresearchgate.net

Future preclinical research should focus on comparing the synergistic effects of both deuterated and non-deuterated Withaferin A alongside standard cancer therapies.

Table 3: Potential Preclinical Combinations for this compound

Combination Agent Cancer Type Rationale for Using this compound
Cisplatin Ovarian Cancer Improved pharmacokinetic profile of this compound may enhance sensitization of cancer cells to cisplatin-induced DNA damage. mdpi.com
Doxorubicin Ovarian, Breast Cancer A more stable deuterated compound could provide sustained inhibition of survival pathways, increasing doxorubicin's apoptotic effect. nih.gov
Caffeic Acid Phenethyl Ester (CAPE) Ovarian, Cervical Cancer The combination shows superior potency; a deuterated version could offer a more consistent and potentially safer therapeutic window. nih.gov
Sorafenib Thyroid Cancer This compound may provide more stable inhibition of BRAF/Raf-1 signaling, enhancing the synergistic effect with sorafenib. mdpi.com

Leveraging this compound for Understanding Disease Pathophysiology

This compound can serve as a powerful research tool to probe the underlying mechanisms of various diseases. Its enhanced metabolic stability makes it a more reliable probe for studying complex biological systems, as it minimizes the confounding effects of rapid metabolic breakdown. nih.govdocumentsdelivered.com

In oncology , a stable deuterated analog can help dissect the intricate signaling networks that drive cancer progression. researchgate.net By providing a more consistent inhibition of key targets like STAT3 or NF-κB, it can allow for a clearer understanding of how these pathways contribute to tumor growth, angiogenesis, and metastasis. nih.gov

In neurodegenerative diseases , Withaferin A has shown potential by modulating pathways related to inflammation and protein aggregation. mdpi.com Using this compound in disease models could help researchers precisely determine how the compound affects these processes over time, providing a clearer picture of its neuroprotective mechanisms without the interference of rapid metabolism.

The application of this compound as a research tool will be invaluable for validating therapeutic targets and gaining deeper insights into the pathophysiology of complex diseases.

Q & A

Basic: What experimental techniques are most appropriate for assessing the bioactivity of deuterated Withaferin A in cancer models?

Answer:
To evaluate bioactivity, researchers should combine in vitro apoptosis assays (e.g., sub-G1 population analysis, PARP cleavage via Western blot) with deuterium tracking methods . For instance, deuterated glucose or water labeling can trace cellular uptake and metabolic stability . Thiol oxidation assays (using NAC or DTT) are critical for confirming apoptosis mechanisms unique to non-deuterated Withaferin A, which may differ in deuterated analogs . Flow cytometry and caspase inhibition (e.g., z-VAD-fmk) should be included to validate apoptosis pathways .

Basic: How does deuteration alter the pharmacokinetic properties of Withaferin A in preclinical models?

Answer:
Deuteration typically enhances metabolic stability by replacing hydrogen with deuterium at specific carbon positions, slowing CYP450-mediated oxidation. To quantify this, use deuterium kinetic isotope effect (KIE) studies paired with LC-MS/MS for plasma/tissue distribution profiling. Comparative pharmacokinetic parameters (e.g., half-life, AUC) between deuterated and non-deuterated forms should be analyzed in rodent models .

Advanced: How can researchers optimize deuteration sites on Withaferin A to maximize therapeutic efficacy while minimizing off-target effects?

Answer:
Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., DFT for bond stability) to identify deuteration-sensitive positions. Prioritize sites adjacent to the lactone ring or epoxide group, as these regions influence thiol reactivity and COX-2 modulation . Validate using isotopic labeling (e.g., ²H-NMR) and cytotoxicity assays across cancer cell lines. Toxicity screening in primary human hepatocytes is critical to assess metabolic burden .

Advanced: What methodological strategies resolve contradictions in reported efficacy of this compound across independent studies?

Answer:
Contradictions often arise from variability in deuteration ratios, cell line selection, or assay endpoints. To address this:

  • Standardize deuterated compound purity (≥95% via HPLC) and confirm deuteration sites using mass spectrometry .
  • Conduct dose-response studies across multiple cancer models (e.g., AMC-HN4 head/neck vs. breast cancer cells) to identify context-dependent mechanisms .
  • Use meta-analysis to reconcile discrepancies, focusing on shared endpoints like PARP cleavage or ROS-independent apoptosis .

Basic: What are the key considerations for designing in vivo studies with this compound?

Answer:

  • Dosing regimen : Start with non-deuterated Withaferin A’s MTD (maximum tolerated dose) and adjust for deuterium-induced metabolic delays .
  • Biodistribution tracking : Use isotopic imaging (e.g., MALDI-TOF) or deuterium-enriched biomarkers in tissues .
  • Control groups : Include both deuterated and non-deuterated analogs, plus vehicle controls, to isolate isotopic effects .

Advanced: How can this compound be integrated into combination therapies without confounding mechanism-of-action data?

Answer:

  • Sequential vs. concurrent dosing : Test timing effects (e.g., pre-treatment with deuterated compound) to avoid pharmacokinetic interference .
  • Pathway-specific inhibitors : Use COX-2 inhibitors (e.g., NS-398) or caspase blockers (z-VAD-fmk) to isolate this compound’s contributions to apoptosis .
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to map synergistic or antagonistic interactions .

Basic: What analytical methods validate the structural integrity of this compound post-synthesis?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (470.60 g/mol for C₂₈H₃₈O₆) and deuterium incorporation .
  • ²H-NMR spectroscopy : Resolve deuterium placement and rule out isotopic scrambling .
  • X-ray crystallography : Compare crystal structures with non-deuterated forms to detect conformational changes .

Advanced: How do researchers address the limited availability of custom-deuterated Withaferin A for niche experimental applications?

Answer:

  • Collaborative synthesis : Partner with neutron scattering facilities or isotopic labs specializing in steroidal lactones .
  • In-house deuteration : Optimize H/D exchange protocols using deuterated solvents (e.g., D₂O) and transition metal catalysts .
  • Precompetitive data sharing : Use open-access repositories to share deuteration protocols and reduce redundant synthesis efforts .

Basic: What are the ethical and methodological standards for translating this compound to human trials?

Answer:

  • Preclinical rigor : Ensure ≥2 species toxicity studies (rodent + non-rodent) and deuterium-specific genotoxicity assays .
  • Trial design : Phase I should include isotope tracing (e.g., deuterium metabolic imaging) to monitor real-time distribution .
  • Regulatory compliance : Adhere to FDA/EMA guidelines for deuterated drugs, emphasizing isotopic purity and batch consistency .

Advanced: How can this compound research contribute to broader fields like isotopic pharmacology or cancer metabolomics?

Answer:

  • Mechanistic cross-comparisons : Contrast this compound’s thiol oxidation pathways with deuterated taxanes or kinase inhibitors .
  • Isotope-enabled metabolomics : Use ²H-labeled compounds to trace metabolic flux in tumor microenvironments via LC-HRMS .
  • Open datasets : Publish deuteration efficiency data and apoptosis kinetics to enrich shared repositories (e.g., NIH’s PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.